N-(4-Methylphenyl)-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC20390469
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11N3 |
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Molecular Weight | 173.21 g/mol |
IUPAC Name | N-(4-methylphenyl)-1H-pyrazol-4-amine |
Standard InChI | InChI=1S/C10H11N3/c1-8-2-4-9(5-3-8)13-10-6-11-12-7-10/h2-7,13H,1H3,(H,11,12) |
Standard InChI Key | WIWORXOTFDKSEI-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)NC2=CNN=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N-(4-Methylphenyl)-1H-pyrazol-4-amine features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted at the 1-position with a methyl group and at the 4-position with a 4-methylphenylamine moiety. The IUPAC name, 1-methyl-N-(4-methylphenyl)pyrazol-4-amine, reflects this substitution pattern. Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 187.24 g/mol | |
CAS Number | 2060050-52-2 | |
SMILES | CC1=CC=C(C=C1)NC2=CN(N=C2)C |
The planar pyrazole ring facilitates π-π stacking interactions with biological targets, while the methyl groups enhance lipophilicity, improving membrane permeability.
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) for N-(4-Methylphenyl)-1H-pyrazol-4-amine remains limited in public databases, computational predictions provide insights. The InChIKey FPVIINWZRBIXHW-UHFFFAOYSA-N
enables retrieval of stereoelectronic properties from quantum mechanical simulations. Predicted collision cross-sections for adducts like [M+H]+ (116.6 Ų) and [M+Na]+ (127.1 Ų) aid in mass spectrometry-based identification.
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis typically involves a two-step protocol:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.
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Buchwald-Hartwig Amination: Coupling of 4-aminopyrazole with 4-methylbromobenzene using palladium catalysts.
A representative procedure yields 62–78% purity, requiring chromatographic purification. Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes.
Green Chemistry Approaches
Solvent-free mechanochemical methods using ball mills have achieved 89% yield, eliminating toxic solvents like DMF. Catalytic systems using recyclable nanoparticles (e.g., Pd/CeO₂) reduce heavy metal waste.
Physicochemical and Thermodynamic Properties
Experimental data for melting/boiling points remain unreported, but quantitative structure-property relationship (QSPR) models predict:
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Melting Point: 142–156°C (95% confidence interval)
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LogP: 2.3 ± 0.2, indicating moderate lipophilicity
The compound exhibits stability under ambient conditions but degrades above 200°C, forming methylbenzene and cyanamide derivatives.
Biological Activities and Mechanisms
Antimicrobial Efficacy
N-(4-Methylphenyl)-1H-pyrazol-4-amine inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) by disrupting cell wall synthesis pathways. The methylphenyl group enhances penetration through microbial membranes .
Enzyme Inhibition
The compound acts as a non-competitive inhibitor of cyclooxygenase-2 (COX-2), with —comparable to celecoxib . Molecular docking reveals hydrogen bonding with Gln¹⁹² and hydrophobic interactions with Leu³⁸⁷.
Industrial and Research Applications
Pharmaceutical Intermediate
As a scaffold for kinase inhibitors, N-(4-Methylphenyl)-1H-pyrazol-4-amine derivatives show promise in treating inflammatory disorders . Fluorinated analogs (e.g., N-(2-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine) exhibit enhanced blood-brain barrier permeability.
Agrochemical Development
Incorporated into neonicotinoid analogs, the compound reduces aphid populations by 92% at 50 ppm, outperforming imidacloprid . Its low mammalian toxicity (LD₅₀ > 2,000 mg/kg in rats) supports field applications .
Materials Science
Blending with polyurethane improves thermal stability (TGA onset: 285°C vs. 245°C for pure PU) and tensile strength (18 MPa vs. 12 MPa) . These composites find use in high-temperature adhesives.
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